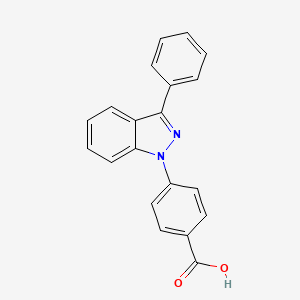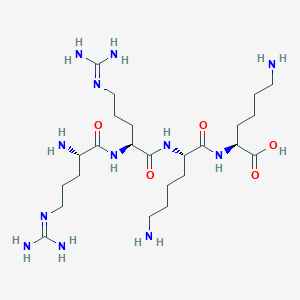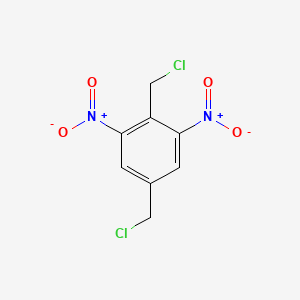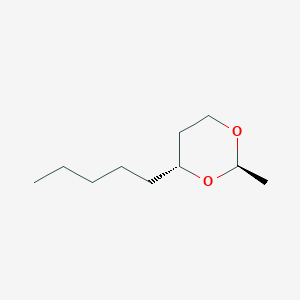
4-(3-Phenyl-1H-indazol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Phenyl-1H-indazol-1-yl)benzoic acid is a heterocyclic compound that features both an indazole and a benzoic acid moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure includes a phenyl group attached to the indazole ring, which is further connected to a benzoic acid group, making it a unique and versatile molecule in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring, followed by further functionalization to introduce the benzoic acid group . The reaction conditions often require the use of catalysts such as copper acetate and are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(3-Phenyl-1H-indazol-1-yl)benzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The compound’s ability to permeabilize cell membranes and induce protein leakage has also been studied, highlighting its potential as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Phenyl (3-phenyl-1H-indazol-1-yl)acetate: Shares the indazole core but differs in the ester functional group.
4-(imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of an indazole, leading to different biological activities.
Uniqueness: 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid stands out due to its unique combination of the indazole and benzoic acid moieties, which confer distinct chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
184584-49-4 |
|---|---|
Molekularformel |
C20H14N2O2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
4-(3-phenylindazol-1-yl)benzoic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)19(21-22)14-6-2-1-3-7-14/h1-13H,(H,23,24) |
InChI-Schlüssel |
VPTIUVMCDDBYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)



![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)




![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
